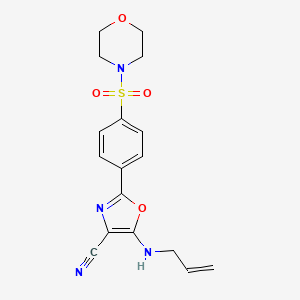

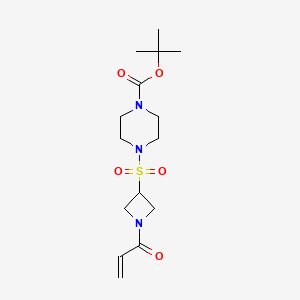

![molecular formula C19H24N4 B2897033 N-异丁基-5-异丙基-3-苯基吡唑并[1,5-a]嘧啶-7-胺 CAS No. 890630-23-6](/img/structure/B2897033.png)

N-异丁基-5-异丙基-3-苯基吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

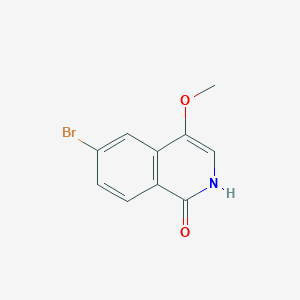

“N-isobutyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound with the molecular formula C19H24N4 . It belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a two-step regioselective synthetic strategy . The process begins with the reaction of enaminonitriles with hydrazine hydrate to obtain 3-aminopyrazoles. These aminopyrazoles are then reacted with formylated acetophenones under reflux at 60°C, assisted by KHSO4 in aqueous media, to form regioselectively 3,7-diarylpyrazolo[1,5-a]pyrimidines and 3,6-diarylpyrazolo[1,5-a]pyrimidine-7-amines .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines have been widely studied . Various synthetic methodologies have been employed, most of which involve classical conditions .Physical And Chemical Properties Analysis

The molecular formula of “N-isobutyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is C19H24N4 . Its average mass is 308.421 Da and its monoisotopic mass is 308.200104 Da .科学研究应用

合成和在药物化学中的应用

抗菌和抗肿瘤活性:Hassaneen 等人 (2019 年) 的研究探索了吡唑并[3,4-d]嘧啶和吡唑并[4,3-e][1,2,4]三唑并[3,4-c]嘧啶衍生物的合成,揭示了化合物 9a 的显着的抗菌效率。此外,对包括 MCF7、HepG2 和 HCT-116 在内的各种癌细胞系的体外抗肿瘤筛选确定了有效的化合物,展示了在癌症治疗中的潜在应用 (Hassaneen 等人,2019 年)。

非甾体抗炎特性:Auzzi 等人 (1983 年) 对吡唑并[1,5-a]嘧啶的研究发现,某些衍生物表现出显着的抗炎活性,而没有致溃疡作用,这表明开发更安全的非甾体抗炎药的潜力 (Auzzi 等人,1983 年)。

药理学研究

腺苷受体拮抗作用:Squarcialupi 等人 (2014 年) 研究了 7-氨基-2-苯基吡唑并[4,3-d]嘧啶衍生物,发现了具有双重 hA1/hA(2A) 受体拮抗活性的化合物。这项研究突出了这些化合物在设计针对腺苷受体的新的治疗剂中的潜力,而腺苷受体与各种神经系统疾病有关 (Squarcialupi 等人,2014 年)。

磷酸二酯酶 1 抑制:另一项研究重点是合成和评估 3-氨基吡唑并[3,4-d]嘧啶酮作为磷酸二酯酶 1 (PDE1) 抑制剂。其中一种化合物 ITI-214 显示出皮摩尔抑制效力,目前正在临床开发中,用于治疗与精神分裂症和阿尔茨海默病相关的认知缺陷,表明这些化合物在中枢神经系统疾病中的作用 (Li 等人,2016 年)。

有机合成和化学生物学

- 新型化合物的构建模块:Riyadh (2011 年) 的研究利用烯胺酮合成了具有显着的抗肿瘤和抗菌活性的取代吡唑。这些发现强调了吡唑并[1,5-a]嘧啶-7-胺衍生物作为合成具有潜在治疗应用的化合物的先驱的多功能性 (Riyadh,2011 年)。

作用机制

While the specific mechanism of action for “N-isobutyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is not mentioned in the available data, pyrazolo[1,5-a]pyrimidines are known to have multiple pharmacological activities . They have been found to block the proliferation of various cancer cell lines and are known to be good inhibitors of KDR kinase and COX-2 .

未来方向

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have potential applications in the development of new drugs, particularly in the field of cancer treatment . Future research will likely focus on the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines, with the aim of designing more efficient drugs bearing the pyrazolo[1,5-a]pyrimidine core .

属性

IUPAC Name |

N-(2-methylpropyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4/c1-13(2)11-20-18-10-17(14(3)4)22-19-16(12-21-23(18)19)15-8-6-5-7-9-15/h5-10,12-14,20H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEXMCVFTGRQLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylpropyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

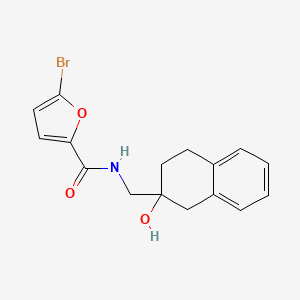

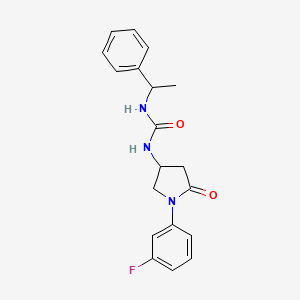

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylurea](/img/structure/B2896962.png)

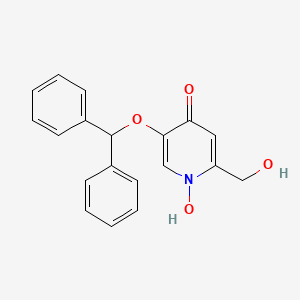

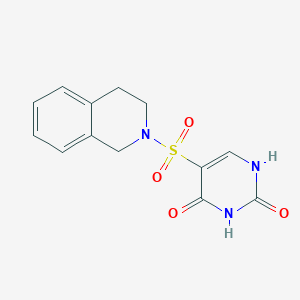

![N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2896968.png)

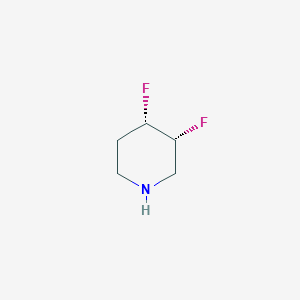

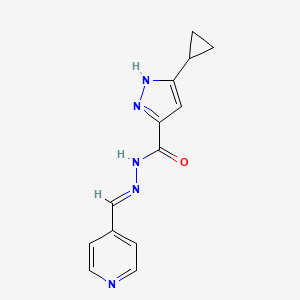

![4-[(3,3-Difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine](/img/structure/B2896970.png)